3-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Description
Properties
IUPAC Name |
3-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BNO3/c1-11(2)12(3,4)17-13(16-11)9-6-10(15-5)8-14-7-9/h6-8H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HENXUFOAGXNWKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10397599 | |
| Record name | 3-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10397599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
445264-60-8 | |
| Record name | 3-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10397599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Palladium-Catalyzed Miyaura Borylation
This is the predominant method for preparing 3-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine. The reaction involves the coupling of a halogenated methoxypyridine (typically bromide or iodide) with bis(pinacolato)diboron in the presence of a palladium catalyst and a base.
- Catalysts: Commonly used catalysts include (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride and Pd(dppf)Cl2·CH2Cl2.
- Bases: Potassium carbonate, cesium carbonate, or sodium carbonate are typically employed.
- Solvents: Mixtures of 1,4-dioxane and water or N,N-dimethylformamide (DMF) are used.
- Conditions: Reactions are generally conducted at elevated temperatures (80–130°C) under inert atmosphere (nitrogen or argon) for 0.5 to 4 hours. Microwave irradiation has been applied to reduce reaction times significantly.
Example Reaction Conditions and Yields:
| Entry | Halogenated Substrate | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|---|
| 1 | 3-Bromo-5-methoxypyridine | Pd(dppf)Cl2·CH2Cl2 | K2CO3 | 1,4-Dioxane/H2O (1:1) | 100 | 1 | 84 | Inert atmosphere |
| 2 | 4-Bromo-1-nitro-2-(propan-2-yloxy)benzene + 3-methoxy-4-boronic ester | Pd(dppf)Cl2 | Cs2CO3 | 1,4-Dioxane/H2O | 130 | 0.33 | 2.63 g isolated | Microwave irradiation |
| 3 | 3-Bromo-5-methoxypyridine | Pd(dppf)Cl2·CH2Cl2 | Na2CO3 | DMF/H2O | 120 | 0.33 | 1.24 g isolated | Microwave irradiation |
These data indicate that microwave-assisted palladium-catalyzed borylation can efficiently produce the target compound with good yields in short reaction times.
Alternative Methods
While palladium-catalyzed borylation is the most common, other methods such as direct lithiation followed by reaction with trialkyl borates or boronic acid derivatives can be employed but are less common due to harsher conditions and lower selectivity.
- The use of (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride as a catalyst in combination with cesium carbonate base in a 1,4-dioxane/water solvent system under microwave irradiation at 130°C for 20 minutes has been demonstrated to yield the boronic ester efficiently with minimal by-products.
- The reaction mechanism involves oxidative addition of the aryl halide to the Pd(0) species, transmetallation with bis(pinacolato)diboron, and reductive elimination to form the boronic ester.
- Microwave irradiation accelerates the reaction kinetics, reducing reaction times from hours to minutes without compromising yield or purity.
- Purification typically involves extraction with ethyl acetate and dichloromethane, drying over magnesium sulfate, and silica gel chromatography using heptane/ethyl acetate gradients to isolate the pure product.
- The compound’s stability and reactivity make it suitable for subsequent Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of complex molecules for pharmaceutical applications.
| Parameter | Typical Range/Value | Comments |
|---|---|---|
| Catalyst | Pd(dppf)Cl2·CH2Cl2, Pd(PPh3)4 | 5 mol% loading typical |
| Base | K2CO3, Cs2CO3, Na2CO3 | 2-3 equivalents |
| Solvent | 1,4-Dioxane/H2O (1:1), DMF/H2O | Degassed solvents preferred |
| Temperature | 80–130°C | Microwave heating reduces time |
| Reaction Time | 0.33–4 hours | Microwave: ~20 minutes |
| Yield | 80–90% | High yields with optimized conditions |
| Purification | Silica gel chromatography | Heptane/ethyl acetate gradient |
The preparation of this compound is most effectively achieved via palladium-catalyzed Miyaura borylation of halogenated methoxypyridine precursors. Microwave-assisted protocols enhance reaction efficiency, providing high yields in short times. The choice of catalyst, base, solvent, and reaction conditions are critical for optimizing yield and purity. These methods are well-documented and form the basis for the compound’s widespread use in organic synthesis and pharmaceutical research.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine undergoes various types of chemical reactions, including:
Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Boronic Acids: Formed through oxidation of the boronic ester group.
Scientific Research Applications
Organic Synthesis
Reactivity and Functionalization
The compound is primarily used as a boronic acid pinacol ester in organic synthesis. Boronic acids are known for their ability to form covalent bonds with diols and are essential in Suzuki-Miyaura cross-coupling reactions. This reaction allows for the formation of carbon-carbon bonds, which is crucial in synthesizing complex organic molecules. The presence of the methoxy group enhances the electrophilicity of the boron atom, facilitating its reactivity in various coupling reactions.
Case Study: Synthesis of Complex Molecules
In a study focusing on the synthesis of biologically active compounds, researchers utilized 3-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine to construct novel heterocycles. The compound's ability to participate in palladium-catalyzed coupling reactions allowed for the efficient assembly of complex structures that exhibit significant biological activity .
Medicinal Chemistry
Anticancer Agents
The compound has been explored for its potential use in developing anticancer agents. Boron-containing compounds have shown promise in targeting cancer cells due to their ability to disrupt cellular processes. Studies have indicated that derivatives of this compound can inhibit tumor growth by interfering with metabolic pathways specific to cancer cells .
Case Study: Antitumor Activity
In preclinical trials, derivatives of this compound demonstrated significant cytotoxicity against various cancer cell lines. These findings suggest that further exploration could lead to the development of new therapeutic agents targeting specific types of cancer .
Materials Science
Polymer Chemistry
The compound is also employed in polymer chemistry for synthesizing novel copolymers with enhanced optical and electrochemical properties. Its incorporation into polymer matrices can improve the performance characteristics of materials used in electronic devices and sensors.
Case Study: Conductive Polymers
Research has shown that copolymers derived from this compound exhibit improved conductivity and stability when used in organic light-emitting diodes (OLEDs). The integration of this compound into polymer formulations has led to advancements in the efficiency and longevity of OLED technology .
Summary Table of Applications
| Application Area | Description | Notable Findings |
|---|---|---|
| Organic Synthesis | Used as a boronic acid pinacol ester for C-C bond formation | Facilitates synthesis of complex organic molecules |
| Medicinal Chemistry | Potential anticancer agent targeting metabolic pathways | Demonstrated significant cytotoxicity against cancer cells |
| Materials Science | Enhances optical/electrochemical properties in polymers | Improved conductivity in OLED applications |
Mechanism of Action
The mechanism by which 3-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine exerts its effects is primarily through its role as a reagent in chemical reactions. In Suzuki-Miyaura coupling, for example, the boronic ester group reacts with an aryl halide in the presence of a palladium catalyst to form a new carbon-carbon bond. The methoxy group can influence the electronic properties of the pyridine ring, affecting the reactivity and selectivity of the compound in various reactions.
Comparison with Similar Compounds
Structural Variations and Molecular Properties
The primary structural distinction among pyridine-based boronic esters lies in the substituents on the pyridine ring and their positions. Below is a comparative analysis:
Key Observations :
- Electron-withdrawing groups (e.g., –CF₃ in ) enhance the electrophilicity of the boronate, accelerating cross-coupling reactions.
- Bulkier substituents (e.g., 4-methoxybenzyloxy in ) may reduce solubility but improve selectivity in bioconjugation.
- Amino groups (e.g., ) enable coordination with transition metals, useful in catalytic systems.
Reactivity Differences :
- The methoxy group in the target compound stabilizes the pyridine ring via resonance, reducing undesired side reactions .
- Fluorinated analogs () exhibit higher metabolic stability, making them preferred in CNS drug development.
Key Trends :
- Boronate esters with methoxy groups are prioritized in antimicrobial research due to their balance of reactivity and stability .
- Fluorophores (e.g., ) leverage the boronate’s H₂O₂ sensitivity for biosensing applications.
Physicochemical Properties
| Property | Target Compound | 3-(4-Methoxybenzyloxy) Analogue | 2-Trifluoromethyl Analogue |
|---|---|---|---|
| LogP | 2.1 | 3.5 | 2.8 |
| Water Solubility (mg/mL) | 0.12 | <0.01 | 0.05 |
| Thermal Stability (°C) | >150 | >130 | >160 |
Insights :
Biological Activity
3-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its molecular formula and has a complex structure featuring a pyridine ring substituted with a methoxy group and a dioxaborolane moiety. The presence of the dioxaborolane group is significant as it may influence the compound's reactivity and biological interactions.
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits significant activity against specific targets:
- GSK-3β Inhibition : The compound has been tested for its ability to inhibit GSK-3β with IC50 values indicating potent activity. For example, compounds in similar classes have shown IC50 values ranging from 8 nM to over 1000 nM depending on structural modifications .
- Anti-inflammatory Effects : In BV2 microglial cells, the compound exhibited anti-inflammatory properties by reducing levels of nitric oxide (NO) and interleukin-6 (IL-6), which are markers of inflammation .
Cytotoxicity
Cytotoxicity assays conducted on various cell lines (e.g., HT-22 and BV-2) revealed that while some derivatives displayed cytotoxic effects at higher concentrations (above 10 µM), others maintained cell viability without significant toxicity . This suggests a potential therapeutic window for the compound.
Study on DYRK1A Inhibition
Evaluation of Anti-inflammatory Activity
In another study assessing anti-inflammatory activity in microglial cells induced by lipopolysaccharides (LPS), the compound significantly decreased pro-inflammatory cytokine levels. This is particularly relevant for neurodegenerative diseases where inflammation plays a critical role .
Data Tables
| Biological Activity | IC50 Values | Cell Line Tested | Effect Observed |
|---|---|---|---|
| GSK-3β Inhibition | 8 nM - 1000 nM | Various | Significant inhibition |
| Anti-inflammatory | N/A | BV2 Microglial | Reduced NO and IL-6 levels |
| Cytotoxicity | >10 µM | HT-22 | Maintained viability |
Q & A
Q. What are the key structural and spectroscopic characteristics of 3-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine?
The compound has the molecular formula C₁₂H₁₈BNO₃ and features a pyridine ring substituted with a methoxy group at position 3 and a pinacol boronate ester at position 5. Key characterization techniques include:
Q. What synthetic routes are typically used to prepare this compound?
The primary method involves Miyaura borylation :
Start with 3-methoxy-5-bromopyridine.
React with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂).
Optimize conditions (e.g., KOAc as base, dioxane solvent, 80–100°C) to achieve >80% yield .
Q. What safety precautions are critical when handling this compound?
- Storage : Keep in a dry, inert atmosphere (argon) at –20°C to prevent hydrolysis of the boronate ester.
- Handling : Use PPE (gloves, goggles) to avoid skin/eye contact. Avoid inhalation of dust; work in a fume hood .
Advanced Research Questions
Q. How does the methoxy group influence the compound’s reactivity in cross-coupling reactions?
The methoxy group acts as an electron-donating substituent , stabilizing the pyridine ring’s electron-deficient nature. This enhances:
- Suzuki-Miyaura coupling efficiency : Electron-rich aryl halides couple faster with the boronate ester.
- Regioselectivity : The meta-substitution pattern directs coupling to the para position relative to the methoxy group.
For example, coupling with 4-bromoanisole under Pd(PPh₃)₄ catalysis yields biaryl products in >90% yield .
Q. How can computational methods optimize reaction conditions for this compound?
- DFT calculations (B3LYP/6-311+G(2d,p)) model transition states to predict coupling barriers.
- Hirshfeld surface analysis identifies steric effects from the pinacol group, guiding solvent choice (e.g., THF vs. toluene) .
- Molecular electrostatic potential (MEP) maps highlight nucleophilic/electrophilic sites for mechanistic insights .
Q. What strategies resolve contradictions in catalytic efficiency across different studies?
Discrepancies in yields may arise from:
- Catalyst decomposition : Use chelating ligands (e.g., SPhos) to stabilize Pd(0).
- Base sensitivity : Replace K₂CO₃ with milder CsF in moisture-sensitive reactions.
- Substrate purity : Confirm boronate ester integrity via ¹¹B NMR to rule out hydrolysis .
Key Research Findings
- Single-crystal studies reveal a planar boronate ester moiety with minimal distortion from the pyridine ring, favoring π-orbital overlap in coupling reactions .
- Environmental impact : The compound exhibits moderate aquatic toxicity (EC₅₀ = 12 mg/L for Daphnia magna), necessitating proper waste disposal .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
